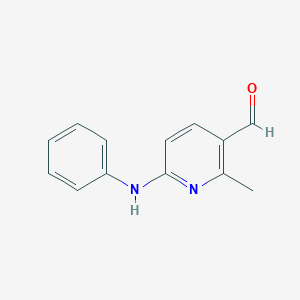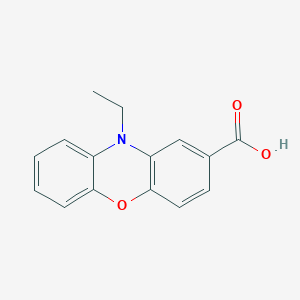![molecular formula C6H5N3O2 B13001097 2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
2-Methyloxazolo[4,5-d]pyridazin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxazolo[4,5-d]pyridazin-7-ol is a heterocyclic compound that features both oxazole and pyridazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazolo[4,5-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-aminopyridazine with glyoxylic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazolo[4,5-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Methyloxazolo[4,5-d]pyridazin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyloxazolo[4,5-d]pyridazin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application but often include key signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A similar compound with a simpler structure, often used in similar applications.
Pyridazinone: Another related compound with a keto group, known for its broad spectrum of biological activities.
Uniqueness
2-Methyloxazolo[4,5-d]pyridazin-7-ol is unique due to its combined oxazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions and applications compared to simpler compounds .
Properties
Molecular Formula |
C6H5N3O2 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-methyl-6H-[1,3]oxazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O2/c1-3-8-4-2-7-9-6(10)5(4)11-3/h2H,1H3,(H,9,10) |
InChI Key |
AFHDBKFSJGREGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=O)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


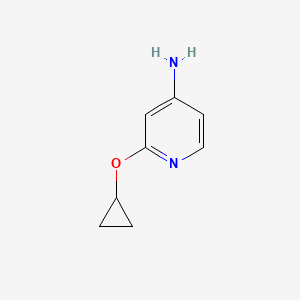
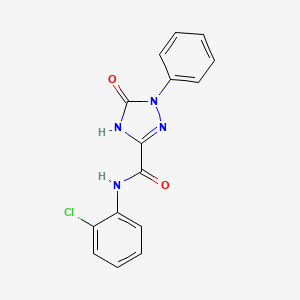
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
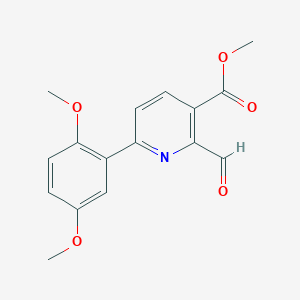
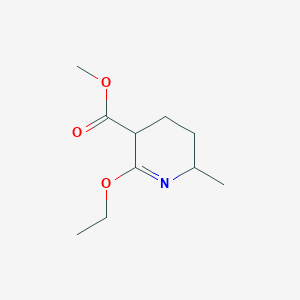
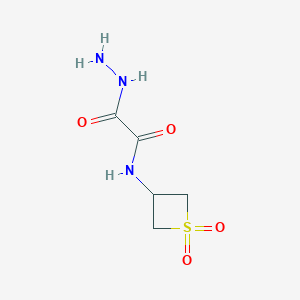
![4-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13001046.png)
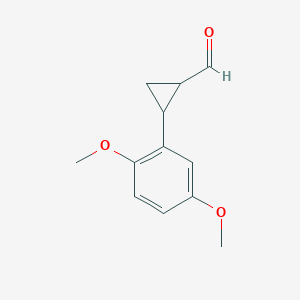
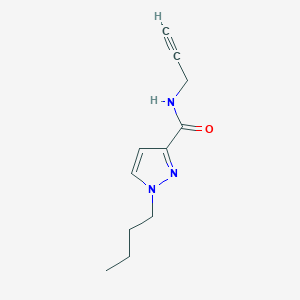
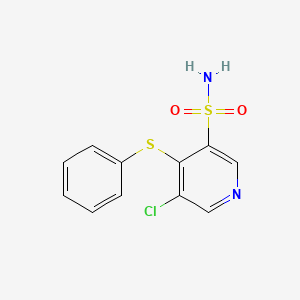

![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
